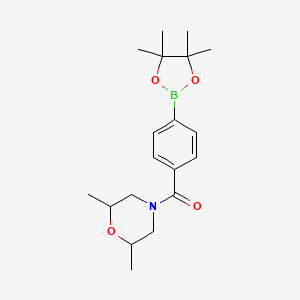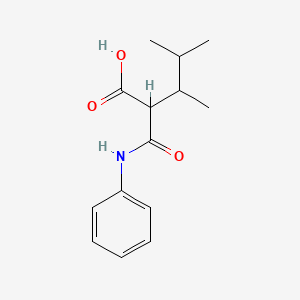
6-(Pent-1-yn-1-yl)-2h-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pent-1-yn-1-yl)-2H-pyran-2-one is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis. This compound features a pyranone ring substituted with a pent-1-yn-1-yl group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pent-1-yn-1-yl)-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of n-(prop-2-yn-1-yl)- and n-(penta-2,4-diyn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . This reaction proceeds under mild conditions and yields the desired pyranone derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions. These reactions are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pent-1-yn-1-yl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where the pent-1-yn-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Halogenation reagents such as bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
6-(Pent-1-yn-1-yl)-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Pent-1-yn-1-yl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit collagenase, an enzyme involved in tissue remodeling . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pent-1-yn-1-yl)pyridine: Shares the pent-1-yn-1-yl group but has a pyridine ring instead of a pyranone ring.
1-(Pent-1-yn-1-yl)pyrene: Contains a pyrene ring with a pent-1-yn-1-yl substituent.
Uniqueness
6-(Pent-1-yn-1-yl)-2H-pyran-2-one is unique due to its combination of the pyranone ring and the pent-1-yn-1-yl group. This structural feature imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
24203-77-8 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
6-pent-1-ynylpyran-2-one |
InChI |
InChI=1S/C10H10O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-3H2,1H3 |
Clé InChI |
ZBBAEBMUNLYVDM-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CC1=CC=CC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14001612.png)
![N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide](/img/structure/B14001616.png)


![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)


![trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14001666.png)

